molecular formula C22H30FN3O3 B4936384 (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol

(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol

Cat. No.: B4936384
M. Wt: 403.5 g/mol
InChI Key: YVEDHVGDWFJARY-FGZHOGPDSA-N
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Description

The compound (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol is a complex organic molecule with potential applications in various scientific fields. It features a piperidine ring, a piperazine ring, and a furan ring, each contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of the fluorophenyl and methoxymethylfuran groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound could be used to study the interactions between small molecules and biological targets. Its multiple functional groups allow it to interact with various biomolecules, providing insights into molecular recognition and binding.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol likely involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-[4-(2-chlorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol
  • (3R,4R)-4-[4-(2-bromophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol
  • (3R,4R)-4-[4-(2-methylphenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol

Uniqueness

The uniqueness of (3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol lies in its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group can significantly alter its chemical and biological properties compared to its analogs, potentially leading to different reactivity, binding affinity, and biological activity.

Properties

IUPAC Name

(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O3/c1-28-16-18-7-6-17(29-18)14-24-9-8-21(22(27)15-24)26-12-10-25(11-13-26)20-5-3-2-4-19(20)23/h2-7,21-22,27H,8-16H2,1H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEDHVGDWFJARY-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)CN2CCC(C(C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC=C(O1)CN2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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